molecular formula C15H12Br2O2 B2909004 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 351066-39-2

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No. B2909004
CAS RN: 351066-39-2
M. Wt: 384.067
InChI Key: RLBLFJWYUOWHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde” is an organic compound with the molecular formula C15H12Br2O2 . It has a molecular weight of 384.06 .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde” consists of a benzaldehyde core with two bromine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and a 3-methylbenzyl group attached to the oxygen of the methoxy group .

Safety and Hazards

When handling “3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Action Environment

The action, efficacy, and stability of 3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde can be influenced by various environmental factors . These may include temperature, pH, presence of other molecules, and specific conditions within the body. More research is needed to understand how these factors affect the compound’s action.

properties

IUPAC Name

3,5-dibromo-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBLFJWYUOWHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-[(3-methylbenzyl)oxy]benzaldehyde

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